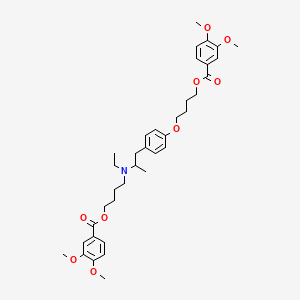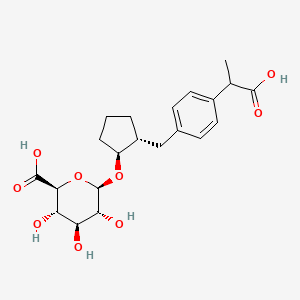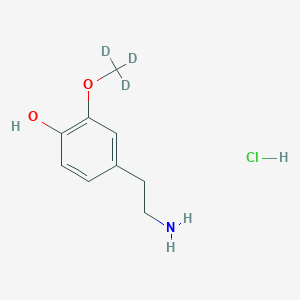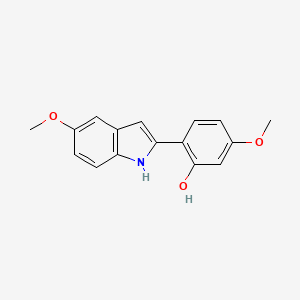
Menaquinone-7-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Menaquinone-7-carboxylic Acid is a derivative of Menaquinone-7, which is a subtype of Vitamin K2. Vitamin K2 is essential for various biological functions, including blood coagulation, bone health, and cardiovascular health. This compound retains the beneficial properties of Menaquinone-7 while offering unique chemical characteristics that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Menaquinone-7-carboxylic Acid typically involves the modification of Menaquinone-7. One common method is the carboxylation of Menaquinone-7 using carbon dioxide under high pressure and temperature conditions. This reaction often requires a catalyst, such as palladium or nickel, to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of Bacillus subtilis. These strains are optimized to produce high yields of Menaquinone-7, which is then chemically modified to obtain this compound. The fermentation process involves the use of biofilm reactors and fermentation optimization techniques to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Menaquinone-7-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
Menaquinone-7-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating osteoporosis, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
Mecanismo De Acción
Menaquinone-7-carboxylic Acid exerts its effects by participating in the electron transport chain within cells. It acts as an electron carrier, facilitating the transfer of electrons between different molecules. This process is crucial for cellular respiration and energy production. The compound also interacts with various enzymes and proteins, modulating their activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Menaquinone-4: Another subtype of Vitamin K2 with a shorter isoprenoid side chain.
Phylloquinone (Vitamin K1): A form of Vitamin K found in leafy green vegetables.
Menadione (Vitamin K3): A synthetic form of Vitamin K.
Uniqueness
Menaquinone-7-carboxylic Acid is unique due to its extended isoprenoid side chain and the presence of a carboxylic acid group. These structural features enhance its stability and bioavailability, making it more effective in certain biological and industrial applications compared to other forms of Vitamin K .
Propiedades
Fórmula molecular |
C46H62O4 |
|---|---|
Peso molecular |
679.0 g/mol |
Nombre IUPAC |
(2E,6E,10E,14E,18E,22E,26E)-2,6,10,14,18,22,26-heptamethyl-28-(3-methyl-1,4-dioxonaphthalen-2-yl)octacosa-2,6,10,14,18,22,26-heptaenoic acid |
InChI |
InChI=1S/C46H62O4/c1-33(19-12-20-35(3)23-14-24-37(5)27-16-28-39(7)46(49)50)17-11-18-34(2)21-13-22-36(4)25-15-26-38(6)31-32-41-40(8)44(47)42-29-9-10-30-43(42)45(41)48/h9-10,17,20-21,24-25,28-31H,11-16,18-19,22-23,26-27,32H2,1-8H3,(H,49,50)/b33-17+,34-21+,35-20+,36-25+,37-24+,38-31+,39-28+ |
Clave InChI |
XOKYTLKCVLFNFK-XMPAJDBOSA-N |
SMILES isomérico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



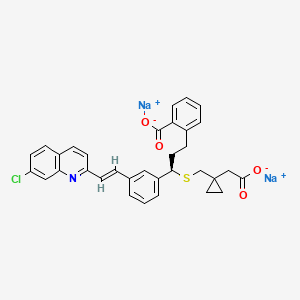
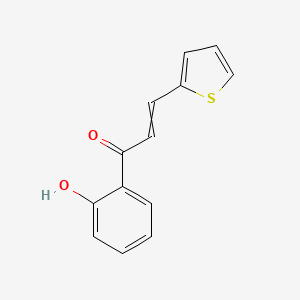



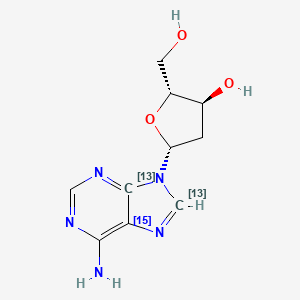
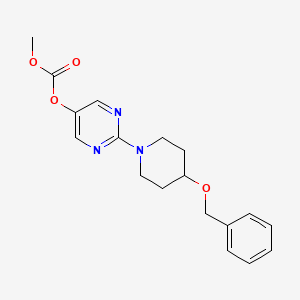
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1S,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide](/img/structure/B13848672.png)
![1'-Methyl-[1,4'-bipiperidin]-4-amine hydrochloride](/img/structure/B13848677.png)
